molecular formula C11H11NO3 B189142 4-Ethoxybenzofuran-2-carboxamide CAS No. 199287-56-4

4-Ethoxybenzofuran-2-carboxamide

Cat. No.: B189142
CAS No.: 199287-56-4
M. Wt: 205.21 g/mol
InChI Key: USVXDRYTVIQXFG-UHFFFAOYSA-N
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Description

4-Ethoxybenzofuran-2-carboxamide is a benzofuran-derived compound characterized by an ethoxy (-OCH₂CH₃) substituent at the 4-position of the benzofuran ring and a carboxamide (-CONH₂) group at the 2-position. Benzofuran carboxamides are widely studied for their bioactivity, particularly in targeting enzymes or receptors involved in inflammation, cancer, and neurological disorders.

Properties

CAS No.

199287-56-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-ethoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C11H11NO3/c1-2-14-8-4-3-5-9-7(8)6-10(15-9)11(12)13/h3-6H,2H2,1H3,(H2,12,13)

InChI Key

USVXDRYTVIQXFG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1C=C(O2)C(=O)N

Canonical SMILES

CCOC1=CC=CC2=C1C=C(O2)C(=O)N

Synonyms

2-Benzofurancarboxamide,4-ethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional nuances of 4-Ethoxybenzofuran-2-carboxamide can be elucidated by comparing it to related benzofuran derivatives. Below is a detailed analysis:

Structural Comparisons

Table 1: Structural and Functional Group Analysis
Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Features
This compound* Ethoxy (4), Carboxamide (2) Benzofuran, Amide ~265.3 (estimated) Electron-donating ethoxy group
N-[4-(2-Chlorobenzamido)-2-methylphenyl]-1-benzofuran-2-carboxamide () 2-Chlorobenzoyl (side chain), Methyl (2) Benzofuran, Amide, Chloro 407.86 Chloro substituent enhances electrophilicity
Ethyl 5-bromo-1-benzofuran-2-carboxylate () Bromo (5), Ethyl ester (2) Benzofuran, Ester 283.12 Ester group increases lipophilicity
N-(4-Amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide () Methoxy (2), Amino (4) Benzofuran, Amide, Methoxy 282.29 Amino group enables H-bonding

*Note: Molecular weight for this compound is estimated based on analogs.

Key Observations :
  • This may influence binding to hydrophobic pockets in biological targets.
  • Functional Group Variations : The carboxamide group in this compound offers hydrogen-bonding capability, similar to and . In contrast, the ester group in is more prone to hydrolysis, reducing in vivo stability.
  • Planarity and Conformation : Ethyl 5-bromo-1-benzofuran-2-carboxylate () exhibits near-planarity between the benzofuran core and carboxyl group (4.8° deviation), which may facilitate π-π stacking. The ethoxy group in this compound could introduce steric hindrance, slightly distorting planarity.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological Properties
Compound Solubility (LogP) Bioavailability Reported Activity
This compound* ~2.1 (estimated) Moderate (amide stability) Hypothesized CNS activity
3.8 Low (chloro group) Anti-inflammatory potential
2.9 High (ester hydrolysis) Anticancer screening candidate
(HR166987) 1.5 Moderate Kinase inhibition (theoretical)
Key Findings :
  • Lipophilicity : The ethoxy group in this compound likely reduces LogP compared to ’s chloro substituent, improving aqueous solubility.
  • Metabolic Stability : The carboxamide group confers greater resistance to enzymatic degradation compared to the ester in , which may undergo rapid hydrolysis in vivo.
  • Bioactivity: ’s amino and methoxy groups enable hydrogen bonding with targets like kinases, whereas this compound’s ethoxy group may prioritize hydrophobic interactions.

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